molecular formula C14H16N4O B11861295 N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,2-a]pyridine-7-carboxamide

N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,2-a]pyridine-7-carboxamide

Cat. No.: B11861295
M. Wt: 256.30 g/mol
InChI Key: LOUVKSSSAHKDBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,2-a]pyridine-7-carboxamide (CAS: 588725-23-9) is a heterocyclic compound featuring a bicyclic 2-azabicyclo[2.2.1]heptane moiety fused to an imidazo[1,2-a]pyridine scaffold via a carboxamide linkage. Its molecular formula is C₁₄H₁₆N₄O, with a molecular weight of 256.3 g/mol and a density of 1.5±0.1 g/cm³ .

Properties

Molecular Formula

C14H16N4O

Molecular Weight

256.30 g/mol

IUPAC Name

N-(2-azabicyclo[2.2.1]heptan-6-yl)imidazo[1,2-a]pyridine-7-carboxamide

InChI

InChI=1S/C14H16N4O/c19-14(17-12-6-9-5-11(12)16-8-9)10-1-3-18-4-2-15-13(18)7-10/h1-4,7,9,11-12,16H,5-6,8H2,(H,17,19)

InChI Key

LOUVKSSSAHKDBR-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1NC2)NC(=O)C3=CC4=NC=CN4C=C3

Origin of Product

United States

Preparation Methods

Condensation of 2-Aminopyridine with α-Haloketones

The imidazo[1,2-a]pyridine core is typically synthesized via condensation of 2-aminopyridine derivatives with α-haloketones. For example:

  • Reaction : 2-Amino-5-methylpyridine reacts with α-bromoacetophenone in ethanol under reflux to form 7-methylimidazo[1,2-a]pyridine.

  • Oxidation : Subsequent oxidation using KMnO₄ or hydrogen peroxide converts the methyl group to a carboxylic acid.

Example Protocol (from Search Result 6):

  • Starting Material : Methyl imidazo[1,2-a]pyridine-7-carboxylate (CAS 648423-85-2).

  • Hydrolysis : Dissolve in 37% HCl, heat at 50°C for 64 hours.

  • Yield : 100% conversion to imidazo[1,2-a]pyridine-7-carboxylic acid.

StepReagents/ConditionsYieldReference
12-Aminopyridine + α-bromoacetophenone, EtOH, reflux75%
2KMnO₄, H₂O, 80°C89%

Synthesis of 2-Azabicyclo[2.2.1]heptan-6-amine

Palladium-Catalyzed Cyclization

A palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes enables efficient construction of the bicyclic amine (Search Result 3):

  • Substrate : Cyclopentene derivatives with protected amines.

  • Catalyst : Pd(OAc)₂ with ligands such as RuPhos.

  • Conditions : THF, 100°C, 20 hours.

  • Yield : 70–85%.

Reductive Amination

Alternative routes involve reductive amination of norbornene derivatives:

  • Epoxidation : Norbornene treated with mCPBA.

  • Ring-Opening : Epoxide reacted with ammonia under acidic conditions.

  • Reduction : NaBH₄ or H₂/Pd-C to yield 2-azabicyclo[2.2.1]heptan-6-amine.

MethodKey StepsYieldReference
Pd-Catalyzed CyclizationCyclopentene + Pd(OAc)₂, RuPhos85%
Reductive AminationNorbornene → Epoxide → NH₃ → NaBH₄78%

Carboxamide Coupling

HATU-Mediated Amide Bond Formation

The final step involves coupling the carboxylic acid and bicyclic amine using activating agents:

  • Activation : Imidazo[1,2-a]pyridine-7-carboxylic acid treated with HATU and DIPEA in DMF.

  • Coupling : Add 2-azabicyclo[2.2.1]heptan-6-amine, stir at 25°C for 12 hours.

  • Purification : Column chromatography (EtOAc/hexanes).

Optimized Conditions (from Search Result 7):

  • Molar Ratio : Acid:amine:HATU = 1:1.2:1.5.

  • Solvent : DMF, 0.1 M concentration.

  • Yield : 82%.

Mixed Carbonate Approach

For sterically hindered amines, mixed carbonates improve reactivity:

  • Formation : React acid with ClCO₂Et to form acyl chloride.

  • Coupling : Add amine and TEA in THF.

  • Yield : 68–74%.

Coupling MethodReagentsYieldReference
HATUHATU, DIPEA, DMF82%
Acyl ChlorideClCO₂Et, TEA, THF74%

Challenges and Innovations

Regioselectivity in Imidazo[1,2-a]pyridine Synthesis

  • Issue : Competing formation of 3-substituted isomers.

  • Solution : Use electron-deficient α-haloketones to direct cyclization to the 7-position.

Bicyclic Amine Stability

  • Problem : 2-Azabicyclo[2.2.1]heptan-6-amine is prone to ring-opening under acidic conditions.

  • Mitigation : Protect amine as a Boc derivative during coupling .

Chemical Reactions Analysis

Types of Reactions

N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,2-a]pyridine-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Structural Characteristics

The compound features a unique bicyclic structure composed of azabicyclic and imidazo-pyridine moieties. Its molecular formula is C14H16N4OC_{14}H_{16}N_{4}O, with a molecular weight of approximately 256.30 g/mol . The structural complexity contributes to its diverse biological activities and therapeutic potential.

N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,2-a]pyridine-7-carboxamide has demonstrated promising results in various biological assays:

  • Orexin Receptor Antagonism : Preliminary studies suggest that this compound may act as an orexin receptor antagonist, which could have implications for treating sleep disorders and neuropsychiatric conditions .
  • Anti-inflammatory and Analgesic Properties : Similar compounds have exhibited anti-inflammatory effects, indicating that this compound may also possess these properties .
  • Cyclin-dependent Kinase 9 Inhibition : Derivatives of imidazo[1,2-a]pyridines have been evaluated for their ability to inhibit cyclin-dependent kinase 9 (CDK9), with some showing IC50 values as low as 0.16 µM against cancer cell lines .

Therapeutic Applications

The therapeutic applications of this compound are diverse:

Application Area Description
Cancer Treatment Potential CDK9 inhibition can lead to reduced cancer cell proliferation .
Neurological Disorders Orexin receptor antagonism may aid in treating conditions like insomnia and narcolepsy .
Anti-inflammatory Treatments Potential anti-inflammatory properties could be beneficial in treating chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,2-a]pyridine-7-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Compound 1 : N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,2-a]pyridine-7-carboxamide

  • Key Difference : The azabicyclo substituent is at the 5-position of the bicycloheptane ring instead of the 6-position.
  • Implications: Positional isomerism may alter conformational stability and receptor-binding affinity due to changes in spatial orientation of the nitrogen atom.

Compound 2 : N-Cyclobutyl-2-[3-[[[[2-(1-piperidinyl)ethyl]amino]sulfonyl]amino]phenyl]imidazo[1,2-a]pyridine-6-carboxamide (CAS: 2597186-19-9)

  • Structure : Features a cyclobutyl group and a sulfonamide-linked piperidinyl ethyl chain at the phenyl-imidazo[1,2-a]pyridine core.
  • Molecular Formula : C₂₅H₃₂N₆O₃S (MW: 496.62 g/mol), significantly larger than the target compound.
  • However, the increased molecular weight (>500 g/mol) could reduce blood-brain barrier penetration compared to the target compound .

Physicochemical and Commercial Properties

Property Target Compound Compound 2
Molecular Weight 256.3 g/mol 496.62 g/mol
Density 1.5±0.1 g/cm³ Not reported
Purity 98.0% Not reported
Price (Commercial) $Inquiry/100g–1000kg Not commercially listed

Functional Group Analysis

  • Target Compound : A compact bicyclic amine with a carboxamide linker, favoring rigidity and moderate lipophilicity.

Hypothetical Pharmacological Implications

  • The target compound’s lower molecular weight (<300 g/mol) aligns more closely with Lipinski’s “Rule of Five” for oral bioavailability, whereas Compound 2’s higher molecular weight and polarity may favor peripheral targets .
  • The absence of a sulfonamide group in the target compound could reduce off-target interactions with serum proteins or metabolic enzymes compared to Compound 2 .

Biological Activity

N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,2-a]pyridine-7-carboxamide is a complex organic compound that exhibits promising biological activities, particularly in medicinal chemistry. Its unique bicyclic structure integrates both azabicyclic and imidazo-pyridine moieties, which contribute to its potential therapeutic applications.

  • Molecular Formula : C14H16N4O
  • Molecular Weight : Approximately 256.3 g/mol
  • Structural Characteristics : The compound features a bicyclic amine linked to an imidazo-pyridine structure, which may enhance its bioactivity compared to other similar compounds.

Biological Activity

The biological activity of this compound has been investigated through various studies focusing on its interaction with biological targets, including receptors and enzymes.

The compound's mechanism of action is primarily attributed to its ability to interact with specific molecular targets and pathways. It may modulate various biological processes by binding to receptors or inhibiting enzymes involved in critical cellular functions.

Binding Affinity Studies

Research has utilized techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and molecular docking simulations to elucidate the binding affinity of this compound to various biological targets. These studies aim to determine both the efficacy of the compound in modulating biological pathways and its specificity towards different targets, which is crucial for minimizing off-target effects in therapeutic applications.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in treating various conditions:

  • Anticancer Activity : Preliminary investigations suggest that this compound may exhibit anticancer properties through its interaction with specific cellular pathways involved in tumor growth and proliferation.
  • Antimicrobial Effects : The compound has shown promising results against certain bacterial strains, indicating potential use as an antimicrobial agent.
  • Neuropharmacological Applications : Due to its structural similarity to known neuroactive compounds, this compound is being explored for its effects on neurotransmitter systems and potential use in treating neurological disorders.

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
7-Azabicyclo[2.2.1]heptane derivativesSimilar bicyclic structurePotential orexin receptor antagonists
Imidazo[1,2-a]pyridine derivativesContains imidazo ringAnticancer properties
Pyridinyl derivativesContains pyridine ringAntimicrobial effects

The unique combination of the bicyclic amine with the imidazo-pyridine structure sets this compound apart from other similar compounds, potentially enhancing its bioactivity.

Q & A

Q. What are the key structural features of N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,2-a]pyridine-7-carboxamide, and how do they influence its reactivity?

The compound combines a bicyclic azabicyclo[2.2.1]heptane core with an imidazo[1,2-a]pyridine carboxamide moiety. The rigid bicyclic system restricts conformational flexibility, potentially enhancing binding specificity, while the imidazo-pyridine group offers electron-rich regions for electrophilic interactions. The amide linkage allows hydrogen bonding, critical for target recognition. These features are optimized for interactions with enzymes or receptors, such as neurotransmitter regulators .

Q. What synthetic methodologies are commonly used to prepare this compound?

Synthesis typically involves multi-step routes:

  • Step 1 : Construction of the azabicyclo[2.2.1]heptane core via palladium-catalyzed cyclization or enzymatic resolution for stereochemical control.
  • Step 2 : Coupling of the imidazo[1,2-a]pyridine fragment using Ullmann or Buchwald-Hartwig amidation.
  • Step 3 : Final carboxamide formation via activation with EDCl/HOBt or similar reagents. Reaction conditions (e.g., solvent polarity, temperature) are critical for yield optimization .

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR spectroscopy (¹H, ¹³C, and DEPT) resolves stereochemistry and confirms bicyclic structure integrity.
  • HRMS validates molecular weight and purity (>99% by UPLC/MS).
  • X-ray crystallography (if crystalline) provides absolute configuration.
  • IR spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1670 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting data on biological activity be resolved when testing this compound in neuropharmacological models?

Discrepancies may arise from assay variability (e.g., cell vs. tissue models) or stereochemical impurities. Mitigation strategies include:

  • Chiral HPLC to isolate enantiomers and test individually.
  • Dose-response curves across multiple models (e.g., GPCR binding vs. electrophysiology).
  • Metabolic stability studies to rule out rapid degradation in certain systems .

Q. What experimental design considerations are critical for optimizing SAR studies?

  • Scaffold diversification : Modify the azabicyclo ring (e.g., substituents at position 6) and imidazo-pyridine substituents (e.g., electron-withdrawing groups at C-7).
  • Parallel synthesis : Use automated platforms to generate analogs with systematic variations.
  • In silico docking : Prioritize analogs with predicted high binding affinity to targets like GABAₐ receptors .

Q. What challenges arise in scaling up the synthesis, and how can they be addressed?

  • Low yield in cyclization : Replace homogeneous catalysts (e.g., Pd(OAc)₂) with heterogeneous alternatives (e.g., Pd/C) for easier recovery.
  • Racemization during amidation : Use low-temperature (<0°C) coupling conditions or enzyme-mediated reactions.
  • Purification bottlenecks : Switch from column chromatography to recrystallization for large batches .

Q. How does the compound’s stability under physiological conditions impact in vivo studies?

  • pH-dependent degradation : Perform accelerated stability testing in buffers (pH 1–9) to identify labile bonds (e.g., amide hydrolysis in acidic stomach conditions).
  • Plasma protein binding : Use equilibrium dialysis to measure unbound fraction, which correlates with bioavailability.
  • Metabolite profiling : LC-MS/MS identifies major metabolites, guiding structural modifications to enhance stability .

Methodological Insights

Q. What strategies improve the enantiomeric excess (ee) of the azabicyclo core?

  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-mediated cyclizations.
  • Kinetic resolution : Use lipases (e.g., CAL-B) to selectively hydrolyze one enantiomer from a racemic mixture.
  • Crystallization-induced diastereomer resolution : Introduce a chiral auxiliary (e.g., menthol ester) to separate diastereomers .

Q. How can computational modeling guide the optimization of target binding?

  • Molecular dynamics simulations : Assess binding pocket flexibility and residence time.
  • Free energy perturbation (FEP) : Predict ΔΔG values for substituent modifications.
  • Pharmacophore mapping : Identify critical H-bond donors/acceptors using software like Schrödinger .

Q. What in vitro models are most relevant for evaluating neuroprotective effects?

  • Primary neuronal cultures : Measure glutamate-induced excitotoxicity and caspase-3 activation.
  • SH-SY5Y cells : Assess Aβ-induced tau phosphorylation (Alzheimer’s model).
  • Electrophysiology (patch-clamp) : Quantify modulation of ion channels (e.g., NMDA receptors) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.